Product packaging for Bis(2-ethylhexyl) sulfate(Cat. No.:CAS No. 65717-77-3)

Bis(2-ethylhexyl) sulfate

Cat. No.: B3055596
CAS No.: 65717-77-3
M. Wt: 322.5 g/mol
InChI Key: PVGGIXIKFFHCOS-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) sulfate is an organic sulfate ester with the molecular formula C16H34O4S and an average molecular mass of 322.504 g/mol . This compound features a sulfate group esterified with two 2-ethylhexanol chains, resulting in a structure with two defined stereocenters . As a dialkyl sulfate, it serves as a valuable intermediate in organic and polymer chemistry research. Its potential applications include acting as a monomer or cross-linking agent in polymer synthesis, and as a precursor for the development of surfactants or other specialty chemicals . The branched hydrophobic tails from the 2-ethylhexyl groups contribute to the molecule's overall hydrophobicity, influencing its behavior in mixtures and interactions with other substances . Researchers can utilize this compound to study its physicochemical properties, reactivity, and aggregation behavior. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O4S B3055596 Bis(2-ethylhexyl) sulfate CAS No. 65717-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-ethylhexyl) sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O4S/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGGIXIKFFHCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COS(=O)(=O)OCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623404
Record name Bis(2-ethylhexyl) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65717-77-3
Record name Bis(2-ethylhexyl) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies for Bis 2 Ethylhexyl Sulfate

Advanced Synthetic Routes for Bis(2-ethylhexyl) Sulfate (B86663) Esterification and Sulfation Processes

The production of bis(2-ethylhexyl) sulfate primarily involves two key chemical transformations: esterification and sulfation.

Esterification: This process typically involves the reaction of an appropriate alcohol, 2-ethylhexanol, with a carboxylic acid or its anhydride (B1165640). For instance, in the synthesis of related diesters like bis(2-ethylhexyl) phthalate (B1215562), phthalic anhydride is reacted with 2-ethylhexanol. researchgate.net The reaction often proceeds in two steps: a rapid and irreversible formation of a monoester, followed by a slower, catalyst-dependent second esterification to form the diester. researchgate.net Efficient removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product and prevent the reverse reaction (hydrolysis). researchgate.net

Sulfation: Following esterification, or in a separate pathway, a sulfating agent is introduced to create the sulfate group. One method involves the reaction of 2-ethylhexanol with a sulfating agent like diethyl sulfate. utp.edu.my Another approach is the sulfonation of a pre-formed ester, as seen in the synthesis of some surfactants where a diester is sulfonated to yield the final product. researchgate.net

A two-step synthesis sequence has been developed for long-chain alkyl sulfates, which involves a quaternization step using a dialkyl sulfate, followed by a transesterification reaction. utp.edu.my This method allows for the creation of a variety of alkyl sulfate ionic liquids with desirable properties. utp.edu.my

Catalytic Approaches in this compound Synthesis Optimization

Catalysts play a pivotal role in enhancing the efficiency and selectivity of this compound synthesis.

Homogeneous Catalysts: Acids such as methanesulfonic acid and p-toluenesulfonic acid are commonly employed to catalyze the esterification reaction. researchgate.netsemanticscholar.org For example, methanesulfonic acid has been used in the synthesis of bis(2-ethylhexyl) phthalate, where the reaction kinetics were found to be first-order with respect to the monoester and independent of the alcohol concentration. researchgate.net

Heterogeneous Catalysts: Ion exchange resins in their hydrogen form are also effective catalysts for esterification. semanticscholar.org A significant advancement is the use of Brønsted acidic ionic liquids, which can act as both solvents and catalysts. semanticscholar.orgmdpi.com These ionic liquids, based on inexpensive materials like trimethylamine (B31210) and sulfuric acid, have been successfully used in the synthesis of bis(2-ethylhexyl) terephthalate (B1205515), achieving full conversion of the starting acid. semanticscholar.orgmdpi.com The use of these ionic liquids can lead to the formation of a biphasic system, which simplifies product separation and helps to drive the reaction to completion. semanticscholar.orgmdpi.com

Organometallic Catalysts: At an industrial scale, organometallic compounds containing titanium, zirconium, tin, antimony, and zinc are the most dominant catalysts for the production of terephthalate esters. mdpi.com

The choice of catalyst significantly influences the reaction conditions. For instance, reactions using titanium- or zirconium-based catalysts typically require high temperatures, ranging from 160–270 °C. mdpi.com

Process Parameters and Reaction Engineering for this compound Production

Optimizing process parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact.

Temperature and Pressure: Reaction temperature is a critical parameter. In the synthesis of bis(2-ethylhexyl) terephthalate using ionic liquid catalysts, the reaction rate increases with temperature, with full conversion achieved in shorter times at higher temperatures. semanticscholar.orgmdpi.com The pressure in the reaction system can also be controlled, which is particularly important when working with low-boiling alcohols. mdpi.com

Molar Ratio of Reactants: The molar ratio of alcohol to acid affects the reaction rate and conversion. An excess of alcohol is often used to shift the reaction equilibrium towards the product. semanticscholar.orgmdpi.com However, optimizing this ratio is important from an economic and sustainability perspective to reduce waste and energy consumption for recycling unreacted alcohol. semanticscholar.org

Reaction Time: The duration of the reaction is dependent on other parameters like temperature and catalyst loading. For example, in the ionic liquid-catalyzed synthesis of bis(2-ethylhexyl) terephthalate, reaction times can range from a few hours to over ten hours depending on the temperature. semanticscholar.orgmdpi.com

Removal of Byproducts: The efficient removal of water formed during esterification is essential to prevent the reverse reaction and achieve high yields. researchgate.net This is often accomplished by using a high flow of an inert gas or by operating under mild vacuum. researchgate.netutp.edu.my

Reactor Design: The synthesis is typically carried out in a batch or semi-batch reactor equipped with a stirrer, thermometer, and condenser to control the reaction conditions and remove byproducts. researchgate.netsemanticscholar.orgmdpi.com

Synthesis and Characterization of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the tailoring of its properties for specific applications.

Analogues: A prominent analogue is bis(2-ethylhexyl) terephthalate, which is synthesized by the esterification of terephthalic acid with 2-ethyl-1-hexanol. mdpi.comresearchgate.net Another related compound is bis(2-ethylhexyl) phthalate, produced from phthalic anhydride and 2-ethyl-1-hexanol. researchgate.netsemanticscholar.org The synthesis of bis(2-ethylhexyl) sebacate (B1225510) involves the esterification of sebacic acid with 2-ethylhexanol. google.com

Ionic Liquids: A class of derivatives includes ionic liquids based on the bis(2-ethylhexyl)ammonium cation with various anions like dimethylsulfate and diethylsulfate. utp.edu.my These are synthesized through a quaternization reaction. utp.edu.my

Characterization Techniques: The synthesized compounds are characterized using a variety of analytical methods to confirm their structure and purity. These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. mdpi.comwestmont.edu

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule. utp.edu.mywestmont.eduresearchgate.net

Gas Chromatography (GC): GC is used to monitor the progress of the reaction and determine the purity of the final product. mdpi.com

Elemental Analysis (CHNS): This technique provides the elemental composition of the synthesized compound. utp.edu.my

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its analogues to create more environmentally friendly and economically viable processes.

Use of Greener Solvents and Catalysts: A key aspect of green synthesis is the replacement of hazardous organic solvents and catalysts. The use of Brønsted acidic ionic liquids as both solvent and catalyst is a prime example. semanticscholar.orgmdpi.comresearchgate.net These ionic liquids can be derived from inexpensive and less hazardous starting materials. semanticscholar.orgresearchgate.net In some applications, the toxic organic carrier solvent bis(2-ethylhexyl)phthalate has been replaced by the renewable biodiesel component ethyl oleate. rsc.org

Atom Economy: The two-step synthesis of alkyl sulfate ionic liquids is noted for being highly atom-efficient, with ethanol (B145695) being the only byproduct. utp.edu.my

Energy Efficiency: Optimizing reaction conditions, such as using more active catalysts that allow for lower reaction temperatures, contributes to reduced energy consumption. semanticscholar.orgmdpi.com

Renewable Feedstocks: Research is exploring the use of renewable resources. For example, glycerol, a waste product from the biodiesel and soap industries, has been investigated as a carbon and energy source in related biotransformations. rsc.org

Process Intensification: The development of processes that combine reaction and separation steps, such as the biphasic system formed with ionic liquids, can lead to more efficient and sustainable manufacturing. semanticscholar.orgmdpi.comresearchgate.net

Advanced Analytical Characterization of Bis 2 Ethylhexyl Sulfate

Spectroscopic Techniques for Structural Elucidation of Bis(2-ethylhexyl) Sulfate (B86663) (e.g., NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the molecular structure of Bis(2-ethylhexyl) sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detailing the chemical environment of the hydrogen and carbon atoms within the this compound molecule. While specific spectral data for this compound is not readily available in the provided search results, analogous data for similar compounds like Bis(2-ethylhexyl) phthalate (B1215562) and Bis(2-ethylhexyl) phosphate (B84403) can provide expected chemical shift regions. chemicalbook.comchemicalbook.comresearchgate.net For instance, in the ¹H NMR spectrum of Bis(2-ethylhexyl) phthalate, the aromatic protons appear in a distinct region from the aliphatic protons of the ethylhexyl chains. chemicalbook.com Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl, aromatic, and aliphatic carbons. researchgate.net For this compound, one would expect to observe signals corresponding to the ethyl and hexyl groups' protons and carbons, with their chemical shifts influenced by the neighboring sulfate group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in this compound. The spectrum would be characterized by strong absorption bands corresponding to the S=O and S-O stretching vibrations of the sulfate group. For comparison, the FT-IR spectrum of the related compound, sodium bis(2-ethylhexyl) phosphate, shows characteristic stretches for P=O at 1250 cm⁻¹ and P-O-C at 1050 cm⁻¹. Similarly, FT-IR has been used to study the structure of water cavities in mixed micelles containing sodium bis(2-ethylhexyl) sulfosuccinate (B1259242). acs.org The analysis of this compound would involve identifying similar characteristic vibrational modes to confirm the presence and bonding of the sulfate moiety.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. Electrospray ionization (ESI-MS) is a particularly useful technique for analyzing surfactant aggregates like those formed by sodium bis(2-ethylhexyl) sulfosuccinate (AOT). researchgate.net A high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. For instance, a related compound, dioctyl sulfosuccinate (DOSS), has been analyzed using liquid chromatography-tandem mass spectrometry (LC/MS/MS), with a precursor ion at m/z 421.2 and qualifier ions at 291.1 m/z and 227.1 m/z, confirming its structure. researchgate.net

Spectroscopic Technique Information Obtained Expected Observations for this compound
¹H NMR Chemical environment of hydrogen atomsSignals for ethyl and hexyl protons, shifted by the sulfate group.
¹³C NMR Chemical environment of carbon atomsResonances for all unique carbon atoms in the 2-ethylhexyl chains.
FT-IR Functional groups presentStrong absorption bands for S=O and S-O stretching vibrations.
Mass Spectrometry Molecular weight and fragmentation patternMolecular ion peak corresponding to the exact mass of the compound and characteristic fragment ions.

Chromatographic Methods for Purity, Compositional Analysis, and Quantification of this compound

Chromatographic techniques are essential for separating this compound from impurities, analyzing its composition in mixtures, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method can be employed with a suitable column, such as a Newcrom R1 column, and a mobile phase typically consisting of acetonitrile, water, and an acid like phosphoric or formic acid for MS compatibility. sielc.com The performance of different detectors, such as ultraviolet (UV), conductivity (CD), and evaporative light scattering detectors (ELSD), has been compared for the quantification of the related surfactant, sodium bis(2-ethylhexyl) sulfosuccinate (AOT). researchgate.net The choice of detector depends on the desired sensitivity and the properties of the analyte. researchgate.net

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, related compounds like phthalate esters are routinely analyzed by GC. epa.govresearchgate.net For instance, Method 8061A uses gas chromatography with electron capture detection (GC/ECD) for the determination of phthalate esters. epa.gov If this compound were to be analyzed by GC, a derivatization step to increase its volatility would likely be necessary.

Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective method for the separation and identification of compounds. A system using silica (B1680970) gel as the stationary phase and a mobile phase containing sodium bis(2-ethylhexyl) sulfosuccinate has been used for the separation of amino acids. chromsoc.jp This indicates that TLC could be adapted for the analysis of this compound, likely using a different mobile phase system optimized for its polarity.

Chromatographic Method Application Typical Conditions
HPLC Purity, Compositional Analysis, QuantificationReverse-phase column (e.g., C18), acetonitrile/water mobile phase, UV or ELSD detection. sielc.comresearchgate.net
GC Quantification of volatile impurities or derivativesCapillary column, temperature programming, FID or MS detection. epa.govresearchgate.net
TLC Qualitative analysis, reaction monitoringSilica gel plate, solvent system tailored to analyte polarity, visualization with a suitable stain. chromsoc.jp

Advanced X-ray Diffraction and Scattering Techniques for Structural Investigations of this compound Assemblies

X-ray diffraction and scattering techniques are powerful for probing the structure of materials at the atomic and molecular level, including the arrangement of molecules in self-assembled structures.

X-ray Diffraction (XRD): XRD is primarily used to determine the crystalline structure of materials. For instance, XRD analysis has been used to characterize zinc electrodeposits obtained in the presence of sodium bis(2-ethylhexyl) sulfosuccinate (AOT). conicet.gov.ar It has also been used to identify the crystalline phases of silver nanoparticles synthesized in a microemulsion containing AOT. researchgate.net If this compound forms crystalline structures or is part of a crystalline formulation, XRD would be instrumental in determining its lattice parameters and phase composition.

Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS): SAXS and WAXS are techniques used to investigate the structure of materials on a nanometer to sub-nanometer scale. diva-portal.org SAXS provides information about the size, shape, and arrangement of larger structures like micelles or other self-assembled aggregates. acs.orgmdpi.com WAXS gives information about smaller-scale order, such as the packing of molecules within these assemblies. researchgate.netncl.res.in The combination of SAXS and WAXS is particularly powerful for characterizing complex systems. For example, these techniques have been used to study the structural features and phase behavior of lipid-based nanostructured systems. mdpi.com In the context of this compound, SAXS and WAXS could be used to study its aggregation behavior in solution and the structure of any liquid crystalline phases it might form.

X-ray Technique Structural Information Probed Application to this compound
XRD Crystalline structure, phase identificationDetermining the crystal structure of solid this compound or its formulations. conicet.gov.arresearchgate.net
SAXS Nanoscale structure (size, shape, and arrangement of aggregates)Characterizing micelles or other self-assembled structures of this compound in solution. acs.orgmdpi.com
WAXS Short-range order, crystallinityInvestigating the packing of molecules within aggregates and the degree of crystallinity. researchgate.netncl.res.in

Physicochemical Behavior of Bis 2 Ethylhexyl Sulfate in Diverse Systems

Interfacial Phenomena and Surfactant Science of Bis(2-ethylhexyl) Sulfate (B86663)

The physicochemical behavior of bis(2-ethylhexyl) sulfate at interfaces is a subject of significant interest due to its amphiphilic nature, characterized by a polar sulfate head group and two branched, nonpolar ethylhexyl tails. This molecular architecture imparts surfactant properties, driving its self-assembly into various organized structures in both aqueous and nonaqueous environments. The sodium salt of this compound, sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (commonly known as AOT), is a widely studied surfactant that provides valuable insights into the behavior of this compound.

Micellization and Self-Assembly in Aqueous and Nonaqueous Media

In aqueous solutions, this compound molecules, above a certain concentration known as the critical micelle concentration (CMC), aggregate to form micelles. This self-assembly is driven by the hydrophobic effect, where the nonpolar ethylhexyl tails are shielded from the surrounding water molecules by forming the core of the micelle, while the hydrophilic sulfate head groups are exposed to the aqueous phase. The CMC values for sodium bis(2-ethylhexyl) sulfosuccinate (AOT) in various polar solvents have been determined to be in the millimolar range, indicating a strong tendency for micellization.

The structure and growth of these micelles in aqueous solutions have been investigated, revealing that their shape can change from spherical to more elongated structures depending on factors such as concentration, temperature, and the presence of electrolytes. The addition of certain molecules, like cyclodextrins, can modulate the structure and interactions of these micelles, leading to a decrease in aggregation number and a change in micelle shape from elongated to spherical.

In nonaqueous, nonpolar solvents, the self-assembly behavior is reversed. Here, the polar sulfate head groups form the core of the aggregate, which can encapsulate polar molecules like water, while the hydrophobic tails extend into the nonpolar solvent. This phenomenon is fundamental to the formation of reverse micelles.

Reverse Micelle and Microemulsion Formation Mechanisms

This compound is particularly known for its ability to form reverse micelles and microemulsions in non-polar solvents. industrialchemicals.gov.au Reverse micelles are nanosized aggregates with a polar core, capable of solubilizing water and other polar substances in a continuous nonpolar phase. industrialchemicals.gov.au The formation of these structures is a spontaneous process driven by the minimization of unfavorable interactions between the polar head groups and the nonpolar solvent. epa.gov

The size and shape of these reverse micelles are influenced by the water-to-surfactant molar ratio (w₀). As w₀ increases, the size of the water core grows, and the structure can evolve. Atomistic molecular dynamics simulations and small-angle neutron scattering (SANS) have been employed to study the formation and internal structure of AOT reverse micelles, providing a detailed picture of their self-assembly and the behavior of the encapsulated water. epa.gov

Microemulsions are thermodynamically stable, isotropic, and transparent or translucent systems of water, oil, and surfactant. pnas.org this compound, often in the form of its sodium salt AOT, is a versatile surfactant for creating microemulsions without the need for a co-surfactant. pnas.org The structure of these microemulsions can transition from water-in-oil (w/o) droplets to bicontinuous structures and then to oil-in-water (o/w) droplets as a function of temperature or composition. acs.org For instance, in the nickel bis(2-ethylhexyl) sulfosuccinate/water/isooctane system, a Winsor progression (2Φ-3Φ-2Φ), which describes these phase transitions, has been observed. acs.org

Interfacial Tension and Adsorption Behavior at Interfaces

As a surfactant, this compound is effective at reducing the interfacial tension between immiscible phases, such as oil and water, or air and water. The adsorption of the surfactant molecules at the interface, with their hydrophilic heads in the polar phase and hydrophobic tails in the nonpolar phase, leads to this reduction in interfacial tension.

The effectiveness of a surfactant is often characterized by its ability to lower the surface tension of water. For aqueous solutions of sodium bis(2-ethylhexyl) sulfosuccinate (AOT), the surface tension decreases with increasing concentration up to the CMC, after which it remains relatively constant. The adsorption of AOT at the solid-liquid interface also plays a crucial role in processes like wetting. Studies on the wettability of polytetrafluoroethylene (PTFE) by aqueous solutions of AOT have shown that the critical surface tension of wetting can be determined from contact angle measurements. nih.gov

The adsorption behavior of this compound is not limited to fluid interfaces. It has been shown to adsorb onto solid surfaces, modifying their properties. For example, a composite of sodium bis(2-ethylhexyl) sulfosuccinate and cerium(IV) phosphate (B84403) has been synthesized and its adsorption behavior for various metal ions has been studied, demonstrating its potential as a cation exchanger. researchgate.net

Chemical Reactivity and Degradation Pathways of this compound

The chemical stability of this compound is a critical aspect of its environmental fate and persistence. The molecule contains ester linkages between the sulfate group and the 2-ethylhexyl chains, which are susceptible to chemical and biological degradation.

Hydrolytic Stability and Kinetic Studies

The hydrolysis of sulfate esters is a significant degradation pathway. The rate of hydrolysis is influenced by pH and temperature. Generally, sulfate esters exhibit considerable resistance to uncatalyzed hydrolysis at neutral pH. For instance, the uncatalyzed hydrolysis of methyl sulfate at 25°C is extremely slow, with a half-life of approximately 1,100 years. pnas.org However, the hydrolysis rate is accelerated under strongly acidic or basic conditions. acs.org

General Hydrolytic Stability of Sulfate Esters
ConditionRelative Rate of HydrolysisPrimary Mechanism
Neutral pH (e.g., pH 7)Very SlowUncatalyzed S-O bond cleavage
Acidic Conditions (e.g., pH < 4)AcceleratedAcid-catalyzed S-O bond cleavage
Alkaline Conditions (e.g., pH > 10)AcceleratedBase-catalyzed S-O bond cleavage

Oxidative and Reductive Degradation Mechanisms

Oxidative degradation of alkyl sulfates can occur through various pathways, often initiated by reactive oxygen species such as hydroxyl radicals (•OH). The proposed metabolic pathway for alkyl sulfates involves ω-oxidation followed by β-oxidation of the alkyl chains. epa.gov This process would lead to the shortening of the 2-ethylhexyl chains and the eventual formation of smaller, more water-soluble metabolites. In the environment, photodegradation is generally not considered a significant abiotic degradation pathway for alkyl sulfates due to the lack of a suitable chromophore in their structure. industrialchemicals.gov.au

Reductive degradation of sulfate esters is also possible, particularly under anaerobic conditions. However, information on the specific reductive degradation pathways of this compound is limited. It is known that some sulfate esters can be cleaved under certain reducing conditions. nih.gov In the context of environmental degradation, microbial processes are likely to play a significant role in both oxidative and reductive transformations. For instance, the degradation of the related compound bis(2-ethylhexyl) phthalate (B1215562) has been studied under methanogenic conditions, where its intermediary hydrolysis products are degraded to methane. nih.gov While the phthalate ester linkage is different from the sulfate ester, this suggests that the 2-ethylhexyl moiety can be biodegraded under anaerobic conditions.

Photochemical Transformation Processes

However, indirect photochemical processes, mediated by photochemically produced reactive species in the environment, can play a role. In atmospheric aerosols and cloud droplets, the oxidation by sulfate radicals (SO₄•⁻) has been identified as a potential transformation pathway for long-chain alkyl sulfates. Research on a range of alkyl sulfates has indicated that longer-chain compounds, such as octyl sulfate and dodecyl sulfate, exhibit shorter atmospheric lifetimes, on the order of weeks, when subjected to oxidation by sulfate radicals. This suggests that this compound, as a long-chain dialkyl sulfate, may also be susceptible to this oxidative degradation route in atmospheric aqueous phases. The reactivity is influenced by the electron-withdrawing nature of the sulfate group.

Complexation Chemistry and Metal Ion Interactions of this compound

A thorough review of the scientific literature did not yield specific research findings on the use of this compound as an extractant for metal ions. The following subsections, which are standard for characterizing a solvent extraction reagent, cannot be detailed for this specific compound due to the absence of available data in the searched literature. The vast body of research on solvent extraction of metal ions using similarly named compounds, such as bis(2-ethylhexyl) phosphoric acid (D2EHPA), should not be confused with the behavior of the sulfate analogue.

Solvent Extraction Mechanisms and Selectivity for Metal Ions

There is no available information in the reviewed literature regarding the mechanisms by which this compound would extract metal ions from aqueous solutions. Details on its selectivity for different metal ions are also absent.

Speciation and Complex Formation Thermodynamics in Solution

No data were found concerning the speciation of metal complexes with this compound in solution. Consequently, thermodynamic parameters such as stability constants, and changes in enthalpy, entropy, and Gibbs free energy for complex formation have not been determined or reported.

Kinetic Aspects of Metal Ion Extraction and Stripping

Information on the kinetics of metal ion extraction and stripping using this compound is not available. This includes the rates of extraction and stripping, and the factors that influence these rates.

Lack of Sufficient Data for Environmental Analysis of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available data regarding the environmental distribution and transformation of the chemical compound this compound. The specific, detailed research findings required to thoroughly address the topics of environmental fate, transport, biodegradation, abiotic degradation, and computational modeling for this particular compound are not present in the accessible scientific domain.

The majority of existing environmental research focuses on a similarly named but chemically distinct compound, Bis(2-ethylhexyl) phthalate (DEHP), which is a widely used plasticizer. nih.govnih.govnih.gov Due to fundamental differences in their chemical structures, the environmental behaviors of these two compounds cannot be assumed to be analogous. Therefore, substituting data from DEHP studies would be scientifically inaccurate and would not fulfill the specific requirements of an analysis focused solely on this compound.

Searches for "this compound" and its CAS Number, 65717-77-3, did not yield studies containing the necessary empirical data or modeling results to construct a scientifically robust article based on the requested outline. epa.gov While related compounds like sodium bis(2-ethylhexyl) sulfosuccinate are mentioned in some literature, this information is not applicable to the specific subject of this compound. researchgate.netacs.org

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article on the "Environmental Distribution and Transformation of this compound" as outlined in the request, due to the current scarcity of dedicated research on this compound.

Advanced Applications and Material Science Contributions of Bis 2 Ethylhexyl Sulfate

Role in Advanced Materials Synthesis and Functionalization (e.g., nanoparticles, colloids)

The unique molecular geometry of surfactants like bis(2-ethylhexyl) sulfate (B86663) enables the formation of reverse micelles in nonpolar solvents. These micelles are nanosized water pools stabilized by a surfactant monolayer, which can act as nanoreactors for the synthesis of nanoparticles with controlled size and morphology.

Detailed Research Findings: In this method, the surfactant molecules arrange themselves with their hydrophilic heads pointing inward, encapsulating a controlled amount of aqueous solution containing precursor ions. The size of this aqueous core, and consequently the resulting nanoparticle, is directly proportional to the molar ratio of water to surfactant.

Synthesis of Semiconductor Nanoparticles: The sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) reverse micelle system has been extensively used to synthesize cadmium sulfide (B99878) (CdS) nanoparticles. By mixing two separate microemulsions, one containing cadmium ions and the other containing sulfide ions, the reactants combine within the micellar cores upon collision, leading to the precipitation of CdS nanoparticles. The AOT surfactant acts as a capping agent, preventing agglomeration and controlling particle growth. researchgate.netrsc.org

Functionalization and Stability: Beyond synthesis, these surfactants play a crucial role in the functionalization and colloidal stability of nanoparticles. The surfactant layer on the nanoparticle surface can be modified or exchanged to alter the particle's dispersibility in various solvents. This surface engineering is critical for integrating nanoparticles into different matrices for applications in electronics, catalysis, and biomedical imaging. The process of functionalizing titanium dioxide (TiO2) nanoparticles, for instance, can involve multiple layers, with an initial hydrophobic coating followed by the attachment of an amphiphile to create switchable polarity and dispersibility in various solvents. nih.gov

Table 1: Physicochemical Properties of Bis(2-ethylhexyl) sulfate

PropertyValue
Molecular FormulaC16H34O4S
Molecular Weight322.5 g/mol
IUPAC NameThis compound
InChI KeyPVGGIXIKFFHCOS-UHFFFAOYSA-N
SMILESCCCCC(CC)COS(=O)(=O)OCC(CC)CCCC
Topological Polar Surface Area61 Ų
Heavy Atom Count21

Data sourced from PubChem CID 22210393. nih.gov

Contributions to Chemical Separation Technologies (beyond metal extraction)

The ability of bis(2-ethylhexyl) derivatives to form micelles and microemulsions is leveraged in advanced chemical separation techniques. In these applications, the surfactant aggregates act as a "pseudostationary phase" that interacts with analytes, enabling their separation based on partitioning differences.

Detailed Research Findings:

Micellar Liquid Chromatography: In thin-layer chromatography (TLC), the addition of sodium bis(2-ethylhexyl) sulfosuccinate (AOT) to the mobile phase creates a micellar system that can significantly alter the separation of compounds. A study on the separation of sulfur-containing amino acids demonstrated that a mobile phase containing AOT, 1-butanol (B46404), and DMSO was highly effective. chromsoc.jp The AOT micelles interact with the amino acids, modifying their partitioning between the stationary phase (silica gel) and the mobile phase, thereby improving separation efficiency. chromsoc.jp

Micellar Electrokinetic Chromatography (MEKC): This technique uses a surfactant above its critical micelle concentration in the buffer solution of a capillary electrophoresis system. Research has shown that vesicles formed by AOT can be used as a pseudostationary phase to separate a mixture of six synthetic food antioxidants. nih.gov The neutral analytes partition into the AOT vesicles, and their separation is based on the degree of this interaction, allowing for the rapid and effective resolution of complex mixtures. nih.gov

Table 2: Example of Separation Efficiency using AOT-Mediated Thin-Layer Chromatography

Amino AcidRf Value (Mobile Phase M7*)
L-Methionine (L-Met)0.82
L-Cysteine (L-Cys)0.51
L-Cystine (L-Cys-Cys)0.00

\Mobile Phase M7 consists of 0.001 M aqueous AOT (Sodium bis(2-ethylhexyl) sulfosuccinate), DMSO, and 1-butanol (3:2:7 v/v). The distinct Rf values indicate a successful separation. chromsoc.jpsemanticscholar.org*

Development as a Functional Additive in Polymer Science and Other Formulations

In polymer science, alkyl sulfates and sulfosuccinates are critical as emulsifiers in emulsion polymerization. This process is used to produce a wide variety of synthetic polymers, such as acrylics, vinyl acetates, and styrene-butadiene rubber. researchgate.net

Detailed Research Findings:

Emulsion Polymerization: During emulsion polymerization, the surfactant stabilizes monomer droplets in an aqueous medium. As polymerization proceeds, the surfactant also stabilizes the growing polymer particles, preventing their coagulation and controlling the final particle size and stability of the latex. sanyo-chemical.co.jp 2-Ethylhexyl sulfate ester sodium is specifically noted for its suitability in the emulsion polymerization of emulsions with large particle sizes. sanyo-chemical.co.jp The dioctyl (or 2-ethylhexyl) structure provides a key advantage by significantly lowering the surface tension of water, which is beneficial in producing adhesives and paints. researchgate.net

Polymerizable Surfactants (Surfmers): An advanced application involves chemically modifying the surfactant to make it polymerizable. A polymerizable form of AOT was synthesized by exchanging its sodium ion with a methacryloyloxy-containing cation. nih.gov This "surfmer" participates in the polymerization reaction, covalently bonding to the polymer backbone. This incorporation permanently anchors the surfactant to the polymer particle, preventing it from migrating out of the final product, which can improve water resistance, adhesion, and reduce foaming. sanyo-chemical.co.jpnih.gov The resulting copolymers were also found to have higher molecular weights and a more compact structure. nih.gov

Theoretical and Computational Chemistry Studies on Bis 2 Ethylhexyl Sulfate

Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. While specific DFT studies on the neutral Bis(2-ethylhexyl) sulfate (B86663) molecule are not extensively documented in publicly available literature, the principles of such calculations can be outlined.

These calculations would typically begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. For a molecule with flexible alkyl chains like Bis(2-ethylhexyl) sulfate, multiple low-energy conformers would likely exist, and computational methods could identify these and their relative stabilities.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and interactions.

Key Electronic Properties Calculable via Quantum Chemistry:

PropertyDescriptionRelevance to this compound
Highest Occupied Molecular Orbital (HOMO) The outermost electron-containing orbital.Indicates the ability to donate electrons; a higher energy HOMO suggests greater reactivity towards electrophiles.
Lowest Unoccupied Molecular Orbital (LUMO) The innermost vacant electron orbital.Indicates the ability to accept electrons; a lower energy LUMO suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For this compound, this would highlight the electronegative oxygen atoms of the sulfate group.
Atomic Charges The distribution of electron density among the atoms.Provides insight into the polarity of bonds and the overall molecule, influencing its solubility and intermolecular interactions.

These quantum chemical calculations would be foundational for understanding the reactivity of this compound in various chemical environments, for instance, in its potential role as a surfactant or in degradation pathways.

Molecular Dynamics Simulations of Self-Assembly, Aggregation, and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. A significant body of research exists on the MD simulations of sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), which is informative for the behavior of the bis(2-ethylhexyl) moiety in solution. These simulations provide detailed insights into the self-assembly of surfactant molecules into aggregates like micelles and reverse micelles.

MD simulations have been conducted on systems of AOT anions and various cations in a vacuum to study their intrinsic aggregation behavior. These studies have shown that the molecules spontaneously form reverse micelle-like aggregates. nih.gov The core of these aggregates is typically occupied by the polar head groups and counterions, while the hydrophobic tails are exposed to the vacuum. nih.gov Various statistical analyses are performed on the simulation trajectories to characterize the structural and dynamical properties of these aggregates, including: nih.gov

Radius of Gyration: To determine the size and shape of the aggregates.

Atomic Pair Correlation Functions: To understand the spatial arrangement of different atoms and molecules.

Furthermore, MD simulations have been employed to investigate the behavior of AOT in aqueous solutions and under conditions relevant to electrospray ionization (ESI). nih.gov These simulations reveal how AOT molecules, initially in a direct micelle configuration in water, can rapidly invert in a vacuum to place the hydrophilic heads and counterions in the interior of the droplet. nih.gov The effect of temperature and charge state on the evaporation of water and the stability of the aggregates has also been explored, providing information that can be valuable in designing ESI experiments. nih.gov

The insights gained from these simulations on AOT are crucial for understanding the interfacial behavior of surfactants, which is fundamental to their applications in emulsification, detergency, and nanoparticle synthesis.

Predictive Modeling of Chemical Reactions, Phase Behavior, and Environmental Interactions

For example, COSMO-RS has been used to predict the solubility of gases like CO2 and H2S in ionic liquids based on the bis(2-ethylhexyl) sulfosuccinate anion. This method relies on unimolecular quantum chemical calculations to predict thermophysical and chemical properties of fluids and liquid mixtures. The model can analyze the influence of different cations on the solubility and provide insights into the molecular interactions, such as hydrogen bonding, that govern the absorption process.

Such predictive models could be applied to this compound to understand its partitioning in different environmental compartments, which is crucial for assessing its environmental fate and transport. For instance, its solubility in water and various organic solvents could be predicted, along with its tendency to adsorb to soil or sediment.

Structure-Property Relationship Investigations Using Computational Approaches

Computational approaches are pivotal in establishing structure-property relationships, which are essential for designing molecules with specific desired characteristics. For a surfactant like this compound, the balance between its hydrophilic head and hydrophobic tails dictates its performance.

Computational studies on similar surfactant molecules have demonstrated how systematic variations in molecular structure affect properties like the critical micelle concentration (CMC), aggregation number, and the stability of micelles. For instance, the length and branching of the alkyl chains, as well as the nature of the headgroup, can be modified in silico, and the resulting changes in surfactant properties can be predicted.

Q & A

Basic: What methodologies are recommended for synthesizing Bis(2-ethylhexyl) sulfate and confirming its purity?

Answer:
Synthesis typically involves sulfation of 2-ethylhexanol using sulfuric acid or sulfur trioxide, followed by neutralization to isolate the sodium salt (e.g., sodium this compound). Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm esterification and branching structure .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and detection of unreacted alcohols or sulfation byproducts .
  • Mass Spectrometry (MS) : To verify molecular weight and isotopic labeling in derivatives (e.g., 13C-labeled analogs for tracer studies) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Engineering Controls : Use fume hoods to minimize inhalation of vapors or aerosols .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Keep in sealed containers away from oxidizers (e.g., peroxides) to avoid reactive hazards .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via authorized waste handlers .

Basic: How can impurities in this compound be analytically quantified?

Answer:

  • Gas Chromatography (GC) : Detects volatile impurities like residual 2-ethylhexanol .
  • Ion Chromatography (IC) : Identifies sulfate or sulfonic acid derivatives formed during synthesis .
  • Limits Testing : Follow pharmacopeial guidelines (e.g., USP) for thresholds on maleate or phthalate analogs, which may co-elute during analysis .

Advanced: How can this compound be applied in synergistic metal extraction systems?

Answer:

  • Extractant Blending : Combine with phosphoric acid derivatives (e.g., D2EHPA) to enhance selectivity for Co(II) or Li(I) in sulfate solutions. Optimize ratios (e.g., 5:1 for CYANEX 272:D2EHPA) to achieve separation factors >5,000 .
  • Phase Separation : Use kerosene as a diluent to improve phase partitioning and reduce emulsion formation .
  • pH Control : Adjust ΔpH0.5 (~4.10) to maximize metal recovery while minimizing co-extraction of competing ions .

Advanced: What strategies are effective for tracing this compound in environmental or metabolic studies?

Answer:

  • Isotopic Labeling : Synthesize 13C- or deuterium-labeled analogs (e.g., sodium bis(2-ethylhexyl)sulfo(succinate-13C4)) to track degradation pathways via MS .
  • Ecotoxicology Assays : Use standardized OECD tests (e.g., Daphnia magna toxicity) to assess aquatic impacts, extrapolating from data on structurally similar esters (e.g., LD50 values for fish: 30,000 mg/kg for phthalate analogs) .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying conditions?

Answer:

  • Accelerated Degradation Studies : Expose the compound to UV light, elevated temperatures, or acidic/alkaline media to identify decomposition products via HPLC-MS .
  • Computational Modeling : Predict hydrolysis rates using density functional theory (DFT) to correlate with experimental stability profiles .
  • Inter-laboratory Validation : Replicate studies across multiple labs to isolate environmental variables (e.g., humidity, light exposure) affecting data reproducibility .

Advanced: What advanced separation techniques are suitable for isolating this compound from complex mixtures?

Answer:

  • Micellar Electrokinetic Chromatography (MEKC) : Utilizes surfactant micelles to separate sulfate esters based on hydrophobicity .
  • Solid-Phase Extraction (SPE) : Employ C18 cartridges to pre-concentrate the compound before HPLC analysis .
  • Liquid-Liquid Extraction (LLE) : Optimize solvent systems (e.g., hexane/water) to recover >95% of the compound from aqueous matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.